molecular formula C6H11NO B2917334 N-ethyl-N-methylprop-2-enamide CAS No. 52089-44-8

N-ethyl-N-methylprop-2-enamide

Cat. No.: B2917334
CAS No.: 52089-44-8
M. Wt: 113.16
InChI Key: ZOTWHNWBICCBPC-UHFFFAOYSA-N
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Description

N-ethyl-N-methylprop-2-enamide is an organic compound with the molecular formula C6H11NO. It is a derivative of acrylamide, where the amide nitrogen is substituted with both ethyl and methyl groups. This compound is known for its applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-N-methylprop-2-enamide can be synthesized through the reaction of N-methylacrylamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

N-ethyl-N-methylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methylacrylamide: Similar structure but lacks the ethyl group.

    N-ethylacrylamide: Similar structure but lacks the methyl group.

    N,N-dimethylacrylamide: Contains two methyl groups instead of one ethyl and one methyl group.

Uniqueness

N-ethyl-N-methylprop-2-enamide is unique due to the presence of both ethyl and methyl groups on the amide nitrogen. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Biological Activity

N-ethyl-N-methylprop-2-enamide, also known as a prop-2-enamide derivative, has garnered attention in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C6H11NOC_6H_{11}NO. The compound features an enamine functional group characterized by the presence of both ethyl and methyl substituents on the nitrogen atom, contributing to its reactivity and versatility in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Studies suggest that it may inhibit the growth of various microbial strains through mechanisms involving cell membrane disruption and interference with metabolic pathways.
  • Anti-inflammatory Properties : Preliminary findings indicate that this compound may possess anti-inflammatory effects. This property is essential for developing therapeutic agents targeting inflammatory diseases.
  • Enzyme Interaction : The compound acts as a biochemical probe, facilitating studies on enzyme-substrate interactions. Its ability to modulate enzyme activity could be beneficial in understanding metabolic processes and developing enzyme inhibitors.

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Electrophilic Reactions : The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications in enzyme activity, influencing various biological processes.
  • DNA Intercalation : Similar to other derivatives containing aromatic moieties, this compound may intercalate with DNA, potentially inhibiting replication in microbial or cancer cells.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialInhibits growth of various microbial strains,
Anti-inflammatoryPotential effects in reducing inflammation,
Enzyme InteractionModulates enzyme activity; used as biochemical probe,

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that the compound exhibited significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, demonstrating promising results for further development into antimicrobial agents.

Applications in Research and Industry

This compound finds applications across various domains:

  • Chemical Synthesis : It serves as a monomer in the synthesis of polymers and copolymers with tailored properties for industrial applications.
  • Pharmaceutical Development : The compound is being explored for potential therapeutic applications, particularly in developing anti-inflammatory and antimicrobial drugs.
  • Biochemical Probes : Its role as a biochemical probe aids researchers in studying enzyme interactions and metabolic pathways, contributing to advancements in biochemistry and pharmacology.

Properties

IUPAC Name

N-ethyl-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4-6(8)7(3)5-2/h4H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTWHNWBICCBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102844-05-3
Details Compound: 2-Propenamide, N-ethyl-N-methyl-, homopolymer
Record name 2-Propenamide, N-ethyl-N-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102844-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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